1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation and methylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme activity or receptor binding.
Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine include:
1-ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the fluorine and additional methyl groups, which may result in different reactivity and binding properties.
5-fluoro-1,3-dimethyl-1H-pyrazol-4-amine: Lacks the ethyl and additional methyl groups, potentially affecting its solubility and biological activity.
1-ethyl-3-methyl-5-fluoro-1H-pyrazole: Similar structure but different substitution pattern, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-5-18-7-11(9(3)16-18)14-6-10-8(2)15-17(4)12(10)13/h7,14H,5-6H2,1-4H3 |
InChI Key |
DOLOIEDDCVLENI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
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